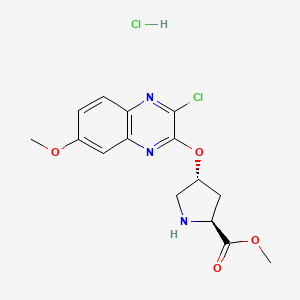

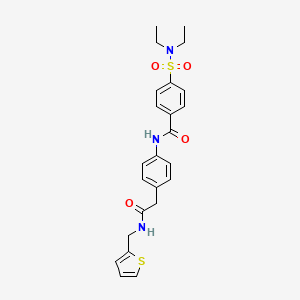

![molecular formula C8H16ClNO B2737942 [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride CAS No. 2418595-08-9](/img/structure/B2737942.png)

[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO.ClH/c9-7-3-5-1-2-6 (4-7)8-5;/h5-6,8H,1-4H2;1H/t5-,6+; . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The specific chemical reactions involving this compound would depend on the context and the other reactants involved.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Chemical Synthesis and Structural Analysis : Studies demonstrate the versatility of azabicyclo compounds in chemical synthesis, showcasing their roles in the formation of novel structures through reactions like reduction, solvolysis, and rearrangement. For example, research by Kitchin and Stoodley (1973) explored the reduction of methyl derivatives to produce novel compounds, indicating the potential for creating diverse chemical entities for further exploration in various fields including materials science and pharmaceuticals (Kitchin & Stoodley, 1973).

Novel Synthetic Pathways : Innovative synthetic methods involving azabicyclo compounds have been reported, such as the synthesis of 2-alkoxy-3-hydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones, presenting a method to access new tropones which could have implications in medicinal chemistry and the study of bioactive compounds (Zinser, Henkel, & Föhlisch, 2004).

Pharmacological Research

- Development of Anti-influenza Agents : Azabicyclo compounds have been designed and synthesized with the aim of developing anti-influenza virus agents, highlighting their potential in the pharmacological research for new therapeutic agents. One such study identified compounds with potent anti-influenza A virus activity, indicating the valuable role these molecules could play in antiviral drug development (Oka et al., 2001).

Materials Science

- Nanoparticle Synthesis : Azabicyclo compounds have been utilized as reducing and stabilizing agents in the synthesis of nanoparticles, demonstrating their application in materials science for the development of nanomaterials with potential uses in electronics, catalysis, and other fields (Pushpanathan & Kumar, 2014).

Analytical and Structural Chemistry

- Crystal Structure Analysis : The detailed analysis of azabicyclo compounds through techniques such as X-ray crystallography has provided valuable insights into their structural properties, which is crucial for understanding their reactivity and potential applications in designing more complex molecules for research and development (Wu et al., 2015).

Propiedades

IUPAC Name |

[(1S,5R)-6-azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNXJEXWSJDFNM-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@](C1)(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)

![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)